5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1H-pyrazol-5-yl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-3-11(16-8-7-13-9-16)4-2-10(1)12-5-6-14-15-12/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXSELGOGDVWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 5 4 1h Imidazol 1 Yl Phenyl 1h Pyrazole
Retrosynthetic Analysis of the 5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnections based on the key bond formations required for the assembly of the pyrazole (B372694) and imidazole (B134444) rings.
Primary Disconnections:
C-N bond disconnection of the pyrazole ring: This leads back to a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydrazine (B178648). Specifically, this would be a derivative of 1-(4-(1H-imidazol-1-yl)phenyl)propane-1,3-dione. This approach is a cornerstone of classical pyrazole synthesis.
C-N bond disconnection between the phenyl and imidazole rings: This simplifies the target molecule into two key synthons: a 5-(4-halophenyl)-1H-pyrazole (e.g., 5-(4-fluorophenyl)-1H-pyrazole) and imidazole. This strategy relies on forming the aryl-imidazole bond in a later step.
A further disconnection of the 1,3-dicarbonyl precursor from the first approach points towards an acetophenone derivative, namely 4'-(1H-imidazol-1-yl)acetophenone, as a crucial intermediate. This intermediate can be formed from 4'-fluoroacetophenone and imidazole. This multi-step retrosynthetic pathway provides a clear roadmap for the synthesis of the target compound, as illustrated below:
Figure 1: Retrosynthetic Pathway for this compound
Classical and Modern Approaches to 1H-Pyrazole Ring Formation in the Context of the Compound
The construction of the 1H-pyrazole ring is a pivotal step in the synthesis of this compound. Both classical and modern methods can be employed, starting from a suitably functionalized phenyl precursor.
Cyclocondensation Reactions for Pyrazole Annulation
The most traditional and widely used method for pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. In the context of the target molecule, this would involve the reaction of a derivative of 1-(4-(1H-imidazol-1-yl)phenyl)-1,3-dione with hydrazine hydrate.
Another classical approach involves the use of α,β-unsaturated carbonyl compounds, or chalcones. The reaction of a chalcone bearing the 4-(1H-imidazol-1-yl)phenyl moiety with hydrazine hydrate initially forms a pyrazoline, which can then be oxidized to the corresponding pyrazole.
| Precursor Type | Reagents | Conditions | Product | Reference |
| 1,3-Diketone | Hydrazine hydrate | Acid or base catalysis, reflux | 5-Aryl-1H-pyrazole | General |
| Chalcone | Hydrazine hydrate, Oxidant (e.g., Na2S2O8) | Solvent-free ball milling or reflux | 3,5-Diaryl-1H-pyrazole | semanticscholar.org |
This table presents generalized conditions for pyrazole formation.
Alternative Strategies for Pyrazole Core Construction
Modern synthetic chemistry offers several alternative strategies for the construction of the pyrazole core that can be adapted for the synthesis of this compound. One such method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. While effective, this method often requires the handling of potentially hazardous diazo compounds.
A more recent and greener approach involves the mechanochemical ball-milling of chalcones with hydrazine and an oxidant, such as sodium persulfate. semanticscholar.org This one-pot, solvent-free method offers advantages in terms of reduced reaction times, simple work-up, and environmental friendliness. semanticscholar.org
Imidazole Ring Construction and Functionalization Strategies within the Phenyl Moiety
A key aspect of the synthesis is the introduction of the 1H-imidazol-1-yl group onto the phenyl ring. This can be achieved either by constructing the imidazole ring on a pre-functionalized phenyl scaffold or, more commonly, by coupling imidazole with a suitable phenyl derivative.
Introduction of the 1H-Imidazol-1-Yl Group via Cyclization or Coupling
The most direct route to the key intermediate, 4'-(1H-imidazol-1-yl)acetophenone, involves the N-arylation of imidazole. This can be accomplished through several methods, including nucleophilic aromatic substitution (SNAr) or copper-catalyzed cross-coupling reactions.
The SNAr reaction of an activated aryl halide, such as 4'-fluoroacetophenone, with imidazole in the presence of a base is a common and effective method. Alternatively, the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine (in this case, imidazole), provides another robust route. researchgate.net Modern variations of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions. tcichemicals.com
| Reaction Type | Aryl Substrate | Coupling Partner | Catalyst/Reagents | Key Intermediate |
| SNAr | 4'-Fluoroacetophenone | Imidazole | K2CO3, DMSO | 4'-(1H-imidazol-1-yl)acetophenone |
| Ullmann Coupling | 4'-Bromoacetophenone | Imidazole | CuI, Ligand (e.g., 1,2-diamine), Base | 4'-(1H-imidazol-1-yl)acetophenone |
This table summarizes common methods for the synthesis of the key acetophenone intermediate.
Regioselectivity and Chemoselectivity in Imidazole Functionalization
The N-arylation of imidazole with a substituted phenylacetophenone is generally regioselective, with the reaction occurring at one of the nitrogen atoms of the imidazole ring. In the case of SNAr with 4'-fluoroacetophenone, the reaction is also highly chemoselective, with the nucleophilic attack of imidazole occurring at the carbon bearing the fluorine atom, without affecting the acetyl group.
In Ullmann-type couplings, the choice of catalyst and ligands can influence the efficiency of the reaction and help to avoid side reactions. The use of diamine ligands, for example, has been shown to promote the C-N cross-coupling at lower temperatures. tcichemicals.com
Advanced Coupling Reactions for Phenyl-Pyrazole Linkage
The creation of the phenyl-pyrazole bond in this compound is most effectively achieved through advanced cross-coupling reactions. These methods offer a versatile and reliable means of connecting the two heterocyclic systems.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for the preparation of 5-arylpyrazoles. The Suzuki-Miyaura coupling is a particularly prominent and widely used method for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid derivatives.
A plausible and efficient synthetic route to this compound via a Suzuki-Miyaura coupling would involve the reaction of a 5-halo-1H-pyrazole (iodide, bromide, or triflate) with (4-(1H-imidazol-1-yl)phenyl)boronic acid or its corresponding boronate ester. The reaction is catalyzed by a palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The catalytic cycle involves the oxidative addition of the palladium catalyst to the 5-halopyrazole, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. A variety of phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and sterically hindered biarylphosphine ligands like XPhos, can be employed to enhance the catalytic activity. The base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), plays a critical role in the transmetalation step. A range of solvents, including ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and alcoholic or aqueous mixtures, can be used. nih.gov
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | nih.gov |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | High | rsc.org |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 90 | High | nih.gov |
This table presents typical conditions for Suzuki-Miyaura coupling of heterocyclic halides with arylboronic acids and is illustrative for the synthesis of this compound.
Other transition metal-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents) and the Heck coupling (reaction of a halide with an alkene), could also be envisioned for the synthesis of precursors to the target molecule. For instance, a Heck reaction could be employed to introduce a vinyl group at the 5-position of the pyrazole, which could then be further elaborated to the desired aryl substituent. nih.gov
Direct arylation, a process that involves the coupling of a C-H bond with an aryl halide, has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of synthesizing this compound, direct arylation would ideally involve the coupling of 1H-pyrazole directly with a 1-(4-halophenyl)-1H-imidazole.
The C-H bonds of pyrazoles exhibit different reactivities, with the C5 position being generally more susceptible to electrophilic attack and thus a prime candidate for direct arylation. Palladium catalysts are commonly employed for these transformations, often in the presence of a ligand and a base. The reaction mechanism typically involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition-reductive elimination cycle.
Challenges in direct arylation include controlling the regioselectivity, as multiple C-H bonds are available for activation. For 1H-pyrazole, arylation can potentially occur at the C3, C4, and C5 positions. However, by carefully selecting the catalyst, ligand, and reaction conditions, it is often possible to achieve high regioselectivity. For instance, the use of specific ligands can direct the arylation to a particular position. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Regioselectivity | Reference |
| Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | DMA | 140 | C5-arylation | |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 120 | C5-arylation | researchgate.net |
This table illustrates conditions for the direct arylation of pyrazoles, which could be adapted for the synthesis of this compound.
While direct arylation offers a more streamlined synthetic route, the development of a highly regioselective and efficient protocol for the specific coupling of 1H-pyrazole with 1-(4-halophenyl)-1H-imidazole would require dedicated optimization studies.
Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound
To develop a commercially viable and scalable synthesis of this compound, optimization of the chosen synthetic pathway is essential. This involves systematic screening of reaction parameters and a thorough understanding of the reaction mechanism to maximize yield and purity while minimizing by-product formation.
For a transition metal-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling, a systematic screening of various parameters is crucial for optimization. This can be achieved using high-throughput experimentation (HTE) techniques or a more traditional one-factor-at-a-time (OFAT) approach. Key parameters to be screened include:
Catalyst and Ligand: A variety of palladium precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and phosphine or N-heterocyclic carbene (NHC) ligands should be evaluated. The choice of ligand can significantly impact catalyst stability, activity, and selectivity. chemistryviews.orgresearchgate.net
Base: The strength and nature of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, organic bases) can influence the rate of transmetalation and suppress side reactions.
Solvent: The polarity and proticity of the solvent can affect the solubility of reactants and the stability of the catalyst. A range of solvents, from polar aprotic (e.g., DMF, DMSO) to ethereal (e.g., dioxane, THF) and alcoholic or aqueous mixtures, should be tested. researchgate.net
Temperature and Reaction Time: These parameters need to be optimized to ensure complete conversion while minimizing thermal degradation of reactants, products, or the catalyst.
Mechanistic investigations, including kinetic studies and the identification of reaction intermediates, can provide valuable insights for rational optimization. For example, understanding the rate-limiting step of the catalytic cycle can guide the selection of appropriate ligands or additives to accelerate the reaction. nih.govmdpi.comchemrxiv.orgdntb.gov.ua The mechanism of palladium-catalyzed C-C bond formation is a well-studied area, and this knowledge can be applied to troubleshoot and improve the synthesis of the target molecule. nih.gov
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Integrating these principles into the synthesis of this compound is crucial for developing a sustainable and environmentally friendly manufacturing process.
Key green chemistry considerations include:
Use of Greener Solvents: Traditional solvents used in cross-coupling reactions, such as dioxane and DMF, have significant environmental, health, and safety concerns. The use of more benign alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, is highly desirable. nih.govacs.orgnih.govsci-hub.se Recent studies have shown that Suzuki-Miyaura couplings can be effectively carried out in these greener solvents. nih.govacs.orgnih.govresearchgate.net
Catalyst Efficiency and Recyclability: Minimizing the amount of precious metal catalyst used is a key aspect of green chemistry. This can be achieved by using highly active catalysts at low loadings. Furthermore, the development of recyclable catalysts, such as those immobilized on solid supports (e.g., polymers, silica, magnetic nanoparticles), can significantly reduce waste and cost. acs.orgmdpi.comresearchgate.netmdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture and reused in multiple reaction cycles.
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Atom Economy: Synthetic routes with high atom economy, such as direct arylation, are preferred as they generate less waste by incorporating a greater proportion of the starting materials into the final product.
By systematically applying these optimization and green chemistry principles, a robust, efficient, and sustainable synthetic route for this compound can be developed.
Structure Activity Relationship Sar Investigations of 5 4 1h Imidazol 1 Yl Phenyl 1h Pyrazole and Its Analogues
Rational Design and Synthesis of 5-[4-(1H-Imidazol-1-yl)Phenyl]-1H-Pyrazole Analogues for SAR Profiling
The exploration of the chemical space around the this compound core is a key strategy to understand and optimize its biological activity. This involves the systematic modification of its constituent rings and the linker connecting them. The pyrazole (B372694) ring, being a privileged scaffold in kinase inhibitors, offers multiple sites for substitution that can significantly impact potency and selectivity. nih.gov
Systematic Modifications of the Pyrazole Ring System
The pyrazole moiety is a critical component for the biological activity of this class of compounds, often involved in crucial hydrogen bond interactions with the hinge region of kinases. nih.gov Modifications at the N1 and C3/C5 positions of the pyrazole ring have been explored to probe the SAR.
For instance, in the development of p38 MAP kinase inhibitors, it was observed that substitution at the N1 position of the pyrazole ring with a phenyl group could lead to a significant increase in binding potency. columbia.edu This is attributed to favorable lipophilic interactions with amino acid residues in the kinase binding pocket. columbia.edu Further substitutions on this N1-phenyl ring can also modulate activity.
The C5 position of the pyrazole, attached to the imidazolylphenyl moiety, is another critical point for modification. Introducing substituents at this position can influence the orientation of the molecule within the binding site. For example, in a series of tricyclic pyrazole BRAF inhibitors, substitution at the 4-position of the pyrazole ring with a methyl group was found to be beneficial for activity, while larger substituents like cyano or chlorine led to a loss of activity, likely due to steric hindrance. nih.gov
The synthesis of these pyrazole-modified analogues typically involves multi-step reaction sequences. A common approach is the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound to form the pyrazole core. Subsequent functionalization at the desired positions can be achieved through various organic reactions.
| Modification | Rationale | Observed Effect on Activity |
| N1-Phenyl substitution | Enhance hydrophobic interactions | Increased binding potency in p38 inhibitors. columbia.edu |
| C4-Methyl substitution | Probe steric and electronic effects | Tolerated and beneficial in some BRAF inhibitors. nih.gov |
| C4-Cyano/Chloro substitution | Investigate electronic effects | Loss of activity in some BRAF inhibitors. nih.gov |
Exploration of Substituent Effects on the Phenyl Ring and Imidazole (B134444) Moiety
The imidazole ring is another key feature, often involved in hydrogen bonding or acting as a metal chelator. Modifications to the imidazole ring are less commonly reported for this specific scaffold but represent a potential avenue for optimization. In the broader context of pyrazole-imidazole containing compounds, the imidazole nitrogen atoms can act as hydrogen bond acceptors, contributing to the binding affinity.
The synthesis of analogues with modified phenyl and imidazole rings can be achieved by starting with appropriately substituted building blocks. For example, a substituted aniline (B41778) can be used to introduce substituents on the phenyl ring, which is then elaborated to form the final compound.
| Modification | Rationale | Observed Effect on Activity |
| Electron-withdrawing groups on Phenyl ring | Modulate electronic properties | Favorable for BRAFV600E inhibitory activity. nih.gov |
| Modifications to the Imidazole ring | Alter hydrogen bonding potential | Less explored for this scaffold, but a potential optimization strategy. |
Variation of the Inter-ring Linker Between Phenyl and Pyrazole
While the direct phenyl-pyrazole linkage is common, introducing a linker group between these two rings can alter the flexibility and geometry of the molecule, potentially leading to improved interactions with the target. Common linkers explored in medicinal chemistry include amides, ureas, and ethers.
In the context of p38 MAP kinase inhibitors, a urea (B33335) linker between a pyrazole and a naphthyl ring system (a larger aromatic system) has been shown to be highly effective. acs.org This urea moiety forms crucial hydrogen bonds with the kinase. acs.org Although not directly a phenyl-pyrazole linker, this highlights the potential of introducing functional groups between the aromatic rings to enhance binding.
The synthesis of analogues with varied linkers would involve coupling reactions between the pyrazole and phenyl fragments, such as amide bond formation or ether synthesis, depending on the desired linker.
| Linker Type | Rationale | Potential Effect on Activity |
| Amide/Urea | Introduce hydrogen bonding capabilities | Can significantly enhance binding affinity, as seen in related inhibitors. acs.org |
| Ether | Increase flexibility | May allow for better conformational adaptation to the binding site. |
| Direct Bond | Maintain rigidity | Provides a more defined orientation of the aromatic rings. |
Biological Evaluation of this compound Analogues (Non-Clinical, Mechanistic Focus)
The biological evaluation of the synthesized analogues is crucial to understand their mechanism of action and to establish a clear SAR. This typically involves in vitro assays to determine their potency and selectivity against specific biological targets.
In Vitro Enzyme Inhibition Kinetics and Mechanism Studies
For analogues targeting enzymes like kinases, in vitro inhibition assays are fundamental. These assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). This data provides a quantitative measure of the compound's potency.
For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were evaluated for their inhibitory activity against JAK2/3 and Aurora A/B kinases, with IC50 values ranging from 0.008 to 2.52 μM. nih.gov This range of potencies across different analogues allows for the establishment of a clear SAR.
Mechanism of inhibition studies can further elucidate how the compounds interact with the enzyme. These studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate (e.g., ATP for kinases).
| Compound Series | Target Kinase | IC50 Range |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | JAK2/3, Aurora A/B | 0.008 - 2.52 µM nih.gov |
| Pyrazole urea-based inhibitors | p38 MAP Kinase | Nanomolar to micromolar range acs.org |
Receptor Binding Profiling and Ligand-Target Interaction Analysis
For compounds that target receptors, binding assays are employed to determine their affinity for the receptor, typically expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50) for agonists.
While the primary focus for many this compound analogues has been on enzyme inhibition, understanding their potential off-target effects through receptor binding profiling is important for developing selective compounds.
Molecular modeling and X-ray crystallography are powerful tools to visualize and understand the interactions between the ligand and its target at the atomic level. For instance, an X-ray crystal structure of a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone inhibitor bound to p38α MAP kinase revealed a unique hydrogen bond between the inhibitor and a threonine residue, which contributes to its selectivity. nih.gov Such structural insights are invaluable for the rational design of more potent and selective analogues. Docking studies can also predict the binding modes of new analogues and help to rationalize the observed SAR. researchgate.net
| Technique | Information Gained | Example Application |
| X-ray Crystallography | Precise 3D structure of the ligand-target complex | Revealed a key hydrogen bond for a p38 inhibitor. nih.gov |
| Molecular Docking | Predicted binding modes and energies | Used to rationalize SAR and guide the design of new inhibitors. researchgate.net |
| Receptor Binding Assays | Quantitative measure of ligand affinity for a receptor | Determines potency and selectivity against a panel of receptors. |
Cell-Based Assays for Intracellular Mechanistic Pathway Elucidation
To understand how this compound and its analogues exert their effects at a cellular level, a variety of cell-based assays are employed. These assays are crucial for identifying the specific intracellular signaling pathways modulated by these compounds.
One key area of investigation involves the inhibition of protein kinases, which are critical components of signaling cascades that regulate cell proliferation, differentiation, and survival. nih.govnih.gov For instance, derivatives of the related 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole scaffold have been evaluated in kinase assays against Janus kinases (JAK2/3) and Aurora kinases (A/B). nih.gov These assays measure the ability of the compounds to inhibit the enzymatic activity of these kinases, often expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity. nih.gov
Furthermore, the downstream effects of kinase inhibition are often confirmed using Western blot analysis in cancer cell lines such as the human chronic myeloid leukemia line K562 and the human colon cancer line HCT116. nih.gov This technique allows researchers to measure the phosphorylation status of key signaling proteins. For example, treatment of these cells with active pyrazole-imidazole compounds has been shown to decrease the phosphorylation of proteins like STAT3, STAT5, Aurora A, and Aurora B in a dose-dependent manner. nih.gov This provides direct evidence that the compounds are engaging their intended targets within the cell and disrupting the associated signaling pathways. nih.gov
In studies involving imidazo-pyrazole analogues, researchers have utilized Human Umbilical Vein Endothelial Cells (HUVEC) to investigate effects on pathways related to angiogenesis and inflammation. nih.gov Specific assays have focused on the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK), a key enzyme in cellular responses to inflammatory cytokines and stress. nih.gov The ability of certain compounds to selectively reduce p38MAPK phosphorylation without affecting other pathways like ERK1/2 and AKT confirms their specific action on this intracellular pathway. nih.gov
Cell cycle analysis is another critical cell-based assay used to determine the mechanistic pathway. By treating cancer cells with these compounds and subsequently analyzing the cell cycle distribution, researchers can identify at which phase of the cell cycle the compounds exert their antiproliferative effects. For example, some 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have been found to induce cell cycle arrest in the G2 phase, thereby inhibiting cell proliferation. nih.gov
Identification of Key Pharmacophoric Features and Structural Determinants for Activity within the this compound Scaffold
The biological activity of the this compound scaffold is intrinsically linked to its specific structural features, known as pharmacophores. Structure-activity relationship (SAR) studies have identified several key determinants for the activity of this class of compounds.
The core structure, consisting of a pyrazole ring linked to an imidazole ring via a phenyl group, is fundamental to its activity. The spatial arrangement of these heterocyclic rings and the nature of the linker are critical. The pyrazole and imidazole moieties, being electron-rich aromatic systems, are capable of forming various interactions with biological targets, including hydrogen bonds and π-π stacking. researchgate.net
SAR studies on related imidazo-pyrazole compounds have revealed that substitutions on the heterocyclic scaffold are crucial for potency. For example, in one study, the presence of a substituent at the C6 position of the imidazo-pyrazole scaffold was found to be fundamental for increasing activity, whereas C7-substituted analogues showed a decrease in potency. nih.gov
For derivatives of the 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole scaffold, which shares key features with the target compound, a range of substitutions have been explored to probe their effect on kinase inhibition and cytotoxicity. The data from these studies highlight the importance of specific functional groups at defined positions.
Below is a data table summarizing the inhibitory activities of selected 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole analogues against various kinases and cancer cell lines, illustrating the impact of different structural modifications.
| Compound | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Compound 10e | JAK2 | 0.166 | K562 | 6.726 | nih.gov |
| Compound 10e | JAK3 | 0.057 | HCT116 | N/A | nih.gov |
| Compound 10e | Aurora A | 0.939 | N/A | N/A | nih.gov |
| Compound 10e | Aurora B | 0.583 | N/A | N/A | nih.gov |
| Imidazo-pyrazole 9e | p38MAPK | Strong Inhibition | HUVEC | N/A | nih.gov |
N/A: Not Available
These studies collectively indicate that the phenyl-pyrazole and imidazole moieties serve as a crucial scaffold. The specific substitution patterns on these rings are key determinants of both the potency and selectivity of the compounds against different biological targets. researchgate.net
Development of Rational Design Principles for Future Analog Development Based on SAR Data
The structure-activity relationship (SAR) data gathered from analogues of this compound provide a foundation for the rational design of new, potentially more potent and selective compounds. nih.gov The goal of rational design is to use the understanding of how structure affects function to guide the synthesis of novel molecules with improved therapeutic properties.
One key principle is substituent modification . Based on SAR data, specific positions on the pyrazole and imidazole rings can be identified as critical for activity. nih.gov For example, if a particular substituent at a specific position enhances activity, future designs can focus on exploring a variety of other chemical groups at that same position to optimize interactions with the target. This could involve modifying factors like size, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen bonding capacity. researchgate.net
Molecular modeling and structure-based design represent another powerful approach. nih.gov By using computational techniques such as molecular docking, researchers can simulate how different analogues bind to the active site of a target protein, such as a kinase. researchgate.net These models can predict which structural modifications are likely to improve binding affinity and selectivity. For instance, docking studies with 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have helped to understand their binding mode with JAK and Aurora kinases, providing a structural basis for their activity and guiding further optimization. nih.gov
Scaffold hopping is a strategy where the core scaffold (e.g., the phenyl-pyrazole) is replaced by a different chemical moiety that maintains a similar three-dimensional arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties, such as better metabolic stability or reduced off-target effects.
Finally, the principle of multi-target drug design is also relevant. As demonstrated by compounds that inhibit both JAK/STAT and Aurora kinase pathways, it is possible to rationally design single molecules that can modulate multiple nodes within a disease-related signaling network. nih.gov This can lead to enhanced efficacy, particularly in complex diseases like cancer. Future design principles will likely integrate SAR data with computational modeling to fine-tune the activity of the this compound scaffold against a desired profile of biological targets.
Computational and Theoretical Chemistry Approaches Applied to 5 4 1h Imidazol 1 Yl Phenyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the electronic structure and reactivity of 5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on pyrazole (B372694) and imidazole (B134444) derivatives have been successfully used to optimize their ground state geometries and to understand their electronic and charge transfer properties. jcsp.org.pk For this compound, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, would be employed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov
These calculations would reveal the preferred conformation of the molecule, including the relative orientation of the pyrazole, phenyl, and imidazole rings. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. nih.gov In related imidazole derivatives, the nitrogen atoms of the imidazole and pyrazole rings, along with any electronegative substituents, are often identified as centers for electrophilic attack. nih.gov
Table 1: Representative DFT-Calculated Geometric Parameters for a Pyrazole Derivative (Note: This table is illustrative and based on typical values found in DFT studies of similar compounds. Specific values for this compound would require dedicated calculations.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (Pyrazole) | ~1.35 Å |
| Bond Length | N-N (Pyrazole) | ~1.38 Å |
| Bond Length | C-C (Phenyl) | ~1.40 Å |
| Bond Angle | C-N-N (Pyrazole) | ~105° |
| Dihedral Angle | Phenyl-Pyrazole | Variable |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov
For this compound, FMO analysis would likely show the HOMO localized on the electron-rich phenyl and imidazole rings, while the LUMO might be distributed across the pyrazole ring system. A smaller HOMO-LUMO gap would suggest higher reactivity and potential for charge transfer within the molecule. jcsp.org.pk From these orbital energies, various reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior.
Table 2: Key Reactivity Descriptors Derived from FMO Analysis (Note: This table is illustrative and based on typical values found in DFT studies of similar compounds.)
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, will interact with a biological target, typically a protein receptor. These methods are crucial for rational drug design.
Molecular docking studies predict the preferred orientation of a ligand when bound to the active site of a receptor to form a stable complex. nih.gov For pyrazole derivatives, common biological targets include kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). asianpubs.orgnih.govresearchgate.net Docking simulations of this compound into the active site of such kinases would reveal potential binding modes.
These simulations would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's binding pocket. nih.gov The imidazole and pyrazole moieties are known to participate in hydrogen bonding, which is often crucial for high binding affinity. asianpubs.org
The results of molecular docking are often quantified by a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy values indicate a more stable ligand-receptor complex. nih.govresearchgate.net For instance, docking studies of related pyrazole derivatives have shown binding energies in the range of -8 to -10 kcal/mol with various protein kinases. nih.govresearchgate.net
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations can assess the stability of the predicted binding mode and identify any conformational changes in the protein or ligand upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ej-chem.org For derivatives of this compound, a QSAR model could be developed to predict their biological activity, such as their inhibitory concentration (IC50) against a particular target.
To build a QSAR model, a set of derivatives with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create a model that correlates the descriptors with the observed activity. researchgate.net A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov For example, a 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties |
Development of Predictive Models for Biological Activity based on Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activity of novel compounds based on their structural features. For derivatives of the this compound scaffold, the development of robust QSAR models is a key step in identifying potent therapeutic agents. ej-chem.org
The general workflow for developing a predictive QSAR model for this class of compounds typically involves the following steps:
Data Set Compilation: A series of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values for a specific enzyme or receptor) is collected.
Molecular Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the molecular descriptors and the biological activity.
Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new compounds.
While specific QSAR studies solely focused on this compound are not extensively documented in publicly available literature, the principles from studies on related pyrazole and imidazole-containing compounds are directly applicable. globalresearchonline.netnih.gov
Identification of Physico-chemical and Topological Descriptors Contributing to Activity
The biological activity of this compound and its analogs is intrinsically linked to a variety of physico-chemical and topological descriptors. These descriptors quantify different aspects of the molecular structure and play a crucial role in molecular interactions, membrane permeability, and metabolic stability.
Key Physico-chemical Descriptors:
LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability, MR can be indicative of the steric interactions with a biological target.
Dipole Moment: The magnitude and orientation of the molecular dipole moment are critical for electrostatic interactions with polar residues in a protein's active site.
Molecular Weight (MW): A fundamental property that often correlates with bioavailability.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (the N-H group of the pyrazole) and acceptors (the nitrogen atoms of both rings) is crucial for specific interactions with biological targets.
Important Topological Descriptors:
Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface contributions of polar atoms and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Wiener Index and Kier & Hall Connectivity Indices: These indices describe the branching and connectivity of the molecular skeleton and can be correlated with various biological activities.
The following table provides hypothetical calculated values for some of these key descriptors for the parent compound, this compound, to illustrate their application.
| Descriptor | Hypothetical Value | Significance in Biological Activity |
| LogP | 2.5 - 3.5 | Influences membrane permeability and target engagement. |
| TPSA | ~50 Ų | Predicts oral bioavailability and cell permeability. |
| Molecular Weight | 210.24 g/mol | Affects overall ADME properties. |
| Hydrogen Bond Donors | 1 | Potential for specific interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with target proteins. |
In Silico Screening and De Novo Design Methodologies Utilizing the Compound's Core Structure
The core structure of this compound serves as a valuable scaffold for the discovery of new bioactive molecules through in silico screening and de novo design. nih.govnih.gov
Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds against a specific biological target. For the pyrazole-imidazole scaffold, this could involve docking studies where virtual libraries are docked into the active site of a target protein to identify potential binders. The binding affinity and mode of interaction are then used to prioritize compounds for experimental testing.
De Novo Design: This approach involves the computational generation of novel molecular structures with desired properties. Starting with the this compound core, algorithms can be used to "grow" new functional groups or linkers that are predicted to enhance binding affinity or improve pharmacokinetic properties. This allows for the exploration of novel chemical space and the design of highly specific ligands.
Conformational Analysis and Tautomerism Studies of this compound
The three-dimensional conformation and the potential for tautomerism are critical aspects that influence the biological activity of this compound.
Tautomerism: The pyrazole ring of this compound can exist in different tautomeric forms due to the migration of the proton on the nitrogen atoms. The two principal tautomers are the 1H- and 2H-forms. fu-berlin.dersc.org The relative stability of these tautomers can be influenced by the solvent and the solid-state packing. fu-berlin.de
Advanced Methodological Applications and Emerging Research Directions for 5 4 1h Imidazol 1 Yl Phenyl 1h Pyrazole
Solid-State Chemistry and Polymorphism Investigations of the Compound
The solid-state behavior of 5-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole is of significant interest due to the presence of multiple hydrogen bond donors and acceptors, as well as aromatic rings capable of π–π stacking interactions. While specific crystallographic data for this exact compound is not widely published, insights can be drawn from closely related structures. For instance, the crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine reveals that N—H⋯N and C—H⋯N hydrogen bonds can dictate the formation of chains in the crystal lattice. researchgate.net These chains can further stack via π–π interactions between the pyrazole (B372694) rings. researchgate.net
It is anticipated that this compound would exhibit similar intermolecular forces. The imidazole (B134444) and pyrazole rings are likely to engage in hydrogen bonding, leading to the formation of well-ordered crystalline structures. The potential for different hydrogen bonding motifs and packing arrangements also suggests the possibility of polymorphism, where the compound can exist in multiple crystalline forms with distinct physical properties. The study of polymorphism is crucial as different polymorphs can exhibit variations in solubility, stability, and bioavailability, which are critical parameters in pharmaceutical applications.
Table 1: Potential Intermolecular Interactions in the Solid State of this compound
| Interaction Type | Potential Participating Groups | Expected Influence on Crystal Packing |
| Hydrogen Bonding | Imidazole N-H, Pyrazole N-H, Imidazole N | Formation of dimers, chains, or sheets |
| π–π Stacking | Phenyl, Imidazole, and Pyrazole rings | Stabilization of the crystal lattice |
| C-H···π Interactions | Phenyl C-H with aromatic rings | Contribution to overall packing efficiency |
Supramolecular Chemistry and Self-Assembly Potential of this compound Derivatives
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, organized structures. Pyrazole derivatives are known to form various self-associated structures such as dimers, trimers, tetramers, and catemers through hydrogen bonding. researchgate.net The bifunctional nature of this compound, with its distinct imidazole and pyrazole units, offers a rich landscape for designing novel supramolecular assemblies.
Derivatization of this core scaffold could lead to molecules with programmed self-assembly behaviors. For example, the introduction of recognition sites or bulky substituents could direct the formation of specific supramolecular architectures. These organized assemblies could find applications in areas such as molecular sensing, catalysis, and the development of "smart" materials. The imidazole and pyrazole rings can also act as proton donors and acceptors, making the self-assembly process potentially responsive to changes in pH.
Exploration of this compound as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The chemical reactivity of this compound makes it a valuable intermediate for the synthesis of more elaborate molecules. The pyrazole ring can undergo electrophilic substitution, and the nitrogen atoms in both the pyrazole and imidazole rings can be alkylated or acylated. ias.ac.in These reactions provide pathways to a diverse range of derivatives with tailored properties.
For instance, the pyrazole moiety can be a precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. beilstein-journals.org The imidazole ring, on the other hand, can be functionalized to introduce additional binding sites or to modulate the electronic properties of the molecule. This synthetic versatility allows for the construction of complex molecular architectures for applications in drug discovery and materials science. nih.gov
Role of this compound in Functional Materials Research
The unique combination of a pyrazole and an imidazole ring within a single molecule makes this compound an attractive building block for the creation of functional materials.
Coordination Chemistry with Metal Centers and Ligand Design
Both pyrazole and imidazole moieties are excellent ligands for a wide variety of metal ions. researchgate.netnih.gov The nitrogen atoms in these rings can coordinate to metal centers, leading to the formation of coordination complexes and polymers. The specific compound this compound can act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks, also known as metal-organic frameworks (MOFs).
The properties of these coordination polymers, such as their porosity, magnetic behavior, and catalytic activity, can be tuned by the choice of the metal ion and the coordination geometry. For example, coordination polymers based on a related 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand have been shown to exhibit interesting magnetic and fluorescent properties. rsc.org Similarly, coordination polymers constructed from imidazole-based ligands have applications in luminescence, catalysis, and gas adsorption. mdpi.com
Table 2: Potential Coordination Modes of this compound
| Coordination Site | Metal Ion Affinity | Potential for Bridging |
| Pyrazole N2 | High | Yes |
| Imidazole N3 | High | Yes |
| Pyrazole N1-H (deprotonated) | Moderate | Yes |
Integration into Optoelectronic and Responsive Materials
Molecules containing both pyrazole and imidazole rings have been investigated for their potential in optoelectronic applications. These heterocyclic systems can exhibit interesting photophysical properties, including fluorescence and nonlinear optical (NLO) behavior. semanticscholar.org The extended π-conjugated system in this compound suggests that it could be a component of materials with desirable electronic and optical properties.
Furthermore, the ability of the imidazole and pyrazole moieties to participate in hydrogen bonding and coordination with metal ions opens up possibilities for creating responsive materials. These materials could change their properties, such as color or fluorescence, in response to external stimuli like changes in pH, temperature, or the presence of specific analytes.
Future Perspectives and Emerging Avenues for the this compound Scaffold in Chemical Biology and Advanced Materials Science
The this compound scaffold holds considerable promise for future research at the intersection of chemistry, biology, and materials science. In chemical biology, derivatives of this compound could be explored as probes to study biological processes or as potential therapeutic agents, given the prevalence of pyrazole and imidazole cores in pharmaceuticals. nih.gov
In the realm of advanced materials, the self-assembly properties and coordination capabilities of this molecule could be harnessed to develop novel functional materials. This includes the design of porous materials for gas storage and separation, catalytic systems for green chemistry applications, and luminescent sensors for environmental and biomedical monitoring. The versatility of the this compound scaffold ensures that it will continue to be a subject of interest for the development of new molecular technologies.
Q & A
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina model binding to targets (e.g., cyclooxygenase-2). Docking scores < -7.0 kcal/mol suggest strong affinity .
- ADMET Prediction : Software like SwissADME evaluates bioavailability (%ABS >30%), blood-brain barrier permeability, and CYP450 interactions .
- QSAR Modeling : Relate substituent properties (e.g., logP, polar surface area) to activity using regression analysis .
How to analyze structure-activity relationships (SAR) for derivatives?
Advanced Research Question
SAR studies require systematic variation of substituents:
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the phenyl ring enhance antimicrobial activity (e.g., MIC 8 µg/mL vs. 32 µg/mL for EWGs vs. EDGs) .
- Heterocyclic Modifications : Replacing pyrazole with isoxazole reduces cytotoxicity (e.g., CC increases from 12 µM to >50 µM) .
- Steric Effects : Bulky tert-butyl groups improve metabolic stability (t > 4 hours in microsomal assays) .
Tabulated data comparisons (e.g., IC, logP) highlight trends .
How to validate the compound’s stability under experimental conditions?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 200°C) .
- pH Stability Studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC over 24 hours .
- Light Exposure Tests : Use UV-Vis spectroscopy to detect photodegradation products .
What strategies optimize yield in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
